2-(2-bromo-4-chlorophenoxy)-N-(2-methoxyethyl)acetamide
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Overview
Description
2-(2-bromo-4-chlorophenoxy)-N-(2-methoxyethyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo and chloro substituent on the phenoxy ring, as well as a methoxyethyl group attached to the nitrogen atom of the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxyethyl)acetamide typically involves the following steps:
Preparation of 2-bromo-4-chlorophenol: This can be achieved by bromination of 4-chlorophenol using bromine in the presence of a suitable catalyst.
Formation of 2-(2-bromo-4-chlorophenoxy)acetic acid: The 2-bromo-4-chlorophenol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the corresponding acetic acid derivative.
Amidation: The 2-(2-bromo-4-chlorophenoxy)acetic acid is then reacted with 2-methoxyethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-chlorophenoxy)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenoxy ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The acetamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and catalytic hydrogenation can be used.
Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted phenoxy derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Hydrolysis: Products include 2-(2-bromo-4-chlorophenoxy)acetic acid and 2-methoxyethylamine.
Scientific Research Applications
2-(2-bromo-4-chlorophenoxy)-N-(2-methoxyethyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an inhibitor of a particular enzyme, thereby modulating a biochemical pathway.
Comparison with Similar Compounds
Similar Compounds
2-(2-bromo-4-chlorophenoxy)acetic acid: This compound is structurally similar but lacks the methoxyethyl group.
2-(2-bromo-4-chlorophenoxy)-N-methylacetamide: This compound has a methyl group instead of the methoxyethyl group.
2-(2-bromo-4-chlorophenoxy)-N-ethylacetamide: This compound has an ethyl group instead of the methoxyethyl group.
Uniqueness
2-(2-bromo-4-chlorophenoxy)-N-(2-methoxyethyl)acetamide is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity, solubility, and biological activity. This structural feature may confer specific advantages in certain applications, such as increased binding affinity to a target protein or improved pharmacokinetic properties.
Properties
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO3/c1-16-5-4-14-11(15)7-17-10-3-2-8(13)6-9(10)12/h2-3,6H,4-5,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPXHAWTZVDKBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=C(C=C(C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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